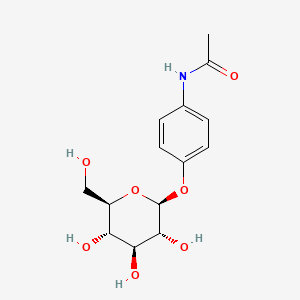
2-Methyl-7-(1-methylpropyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-(1-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a 1-methylpropyl group at the seventh position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(1-methylpropyl)naphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using mixed acids-treated HBEA zeolite as a catalyst. The reaction is conducted at high temperatures, followed by crystallization to purify the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various alkylated and acylated naphthalene derivatives
Applications De Recherche Scientifique
2-Methyl-7-(1-methylpropyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In substitution reactions, the presence of electron-donating groups on the naphthalene ring enhances its reactivity towards electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylnaphthalene: An isomer with the methyl group at the first position.
2-Methylnaphthalene: Similar structure but lacks the 1-methylpropyl group.
7-Methylnaphthalene: Methyl group at the seventh position without additional substituents.
Uniqueness
2-Methyl-7-(1-methylpropyl)naphthalene is unique due to the presence of both a methyl and a 1-methylpropyl group, which imparts distinct chemical properties and reactivity compared to its isomers .
Propriétés
Numéro CAS |
56564-73-9 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-butan-2-yl-7-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-12(3)14-8-7-13-6-5-11(2)9-15(13)10-14/h5-10,12H,4H2,1-3H3 |
Clé InChI |
JQBSVVWCUAFQOU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC2=C(C=CC(=C2)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)




![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)








